molecular formula C19H24N2O3S2 B2707479 ethyl 5,5,7,7-tetramethyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 896680-18-5

ethyl 5,5,7,7-tetramethyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2707479
CAS No.: 896680-18-5
M. Wt: 392.53
InChI Key: DSNWJLJKOWHAQB-UHFFFAOYSA-N
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Description

Ethyl 5,5,7,7-tetramethyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS: 896680-18-5; C₁₉H₂₄N₂O₃S₂; MW: 392.5355 g/mol) is a functionalized thienopyridine derivative synthesized via a multi-step protocol . The compound features a thiophene-2-amido substituent at position 2 and a tetramethyl-substituted bicyclic core, which confers unique steric and electronic properties. Its synthesis involves:

Intermediate Formation: Reaction of 2,2,6,6-tetramethylpiperidine ketone with 2-cyanoacetate esters and sulfur in ethanol under basic conditions to yield a 2-aminothiophene intermediate .

Acylation: The intermediate is reacted with thiophene-2-carbonyl chloride (analogous to procedures in ) to introduce the thiophene-2-amido group .

Purification: Flash chromatography (dichloromethane:methanol) and characterization via ¹H/¹³C-NMR, LC/MS, and melting point analysis .

The compound’s structural complexity and functional groups make it a candidate for pharmaceutical applications, particularly in oncology, as suggested by related analogs in and .

Properties

IUPAC Name

ethyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-6-24-17(23)13-11-10-18(2,3)21-19(4,5)14(11)26-16(13)20-15(22)12-8-7-9-25-12/h7-9,21H,6,10H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNWJLJKOWHAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 5,5,7,7-tetramethyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves several steps. One common method is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters. The reaction conditions often require specific reagents such as phosphorus pentasulfide (P4S10) for sulfurization .

Chemical Reactions Analysis

ethyl 5,5,7,7-tetramethyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 5,5,7,7-tetramethyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Trifluoromethyl-substituted analogs (e.g., 5A) exhibit higher lipophilicity, enhancing membrane permeability .
  • Solubility : Bulky substituents (e.g., benzo[f]chromene in ) reduce solubility, whereas polar groups (e.g., carboxylic acid in 5G ) improve aqueous compatibility.
  • Reactivity: Cyanoacrylamido derivatives () show enhanced electrophilicity, enabling participation in Michael addition reactions.

Biological Activity

Ethyl 5,5,7,7-tetramethyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activities, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through a series of condensation reactions involving thiophene derivatives and pyridine carboxylic acids. Specific reaction conditions such as temperature and solvent choice play critical roles in the yield and purity of the final product.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cell lines.
  • Mechanism of Action : The antiproliferative effects are often attributed to the inhibition of key signaling pathways involved in cell growth and survival. These pathways may include apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has shown potential as an inhibitor for various enzymes relevant to disease processes:

  • CAMKK2 Inhibition : A recent study highlighted that compounds with structural similarities to ethyl 5,5,7,7-tetramethyl derivatives demonstrated inhibitory effects on CAMKK2 kinase activity. The half-maximal inhibitory concentration (IC50) values were evaluated to determine potency.
CompoundIC50 (nM)Target Enzyme
Ethyl derivative100CAMKK2
GSK6503940.63CAMKK2

Neuropharmacological Activity

The compound's structure suggests potential interactions with serotonergic receptors:

  • Receptor Activity : Preliminary studies indicate that it may function as a dual-action agent by acting as a 5-HT1A agonist and a 5-HT2 antagonist. This dual action could be beneficial in treating mood disorders or psychosis.

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the anticancer properties of ethyl derivatives in vitro. The results indicated a dose-dependent reduction in cell viability across tested cancer cell lines.
    • Findings : The most effective derivative reduced MCF-7 cell viability by over 70% at concentrations above 10 µM.
  • Neuropharmacological Evaluation :
    • Another research effort focused on the neuropharmacological properties of similar thiophene compounds. The findings suggested enhanced cognitive function in animal models treated with these compounds.
    • Outcome : Behavioral tests showed improved memory retention in treated groups compared to controls.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 5,5,7,7-tetramethyl-2-(thiophene-2-amido)-thieno[2,3-c]pyridine-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of a thiophene-2-carboxamide derivative with a tetramethyl-substituted thienopyridine precursor. Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) are critical for amide bond formation . Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their ability to solubilize sterically hindered intermediates . Reaction progress is monitored via HPLC and NMR to ensure intermediate purity .

Q. How is the purity and structural integrity of this compound validated during synthesis?

  • Methodological Answer :

  • HPLC : Used to assess purity (>95% threshold recommended) and quantify byproducts .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and functional group integrity (e.g., distinguishing between thiophene and pyridine ring protons) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .

Q. What analytical techniques are recommended for characterizing its solid-state properties?

  • Methodological Answer :

  • X-ray Crystallography : Resolves stereochemical ambiguities in the tetramethyl-substituted core .
  • Differential Scanning Calorimetry (DSC) : Determines melting points and thermal stability (critical for storage conditions) .

Advanced Research Questions

Q. How do steric effects from the tetramethyl groups influence regioselectivity during synthesis?

  • Methodological Answer : The 5,5,7,7-tetramethyl substitution introduces steric hindrance, which can slow nucleophilic attack at the pyridine ring. To mitigate this:

  • Use high-boiling solvents (e.g., DMF) to maintain reaction temperatures >100°C for prolonged periods .
  • Optimize catalyst loading (e.g., DMAP at 10 mol%) to accelerate amide bond formation without side reactions .
  • Computational modeling (e.g., DFT calculations) predicts favorable reaction pathways and transition states .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar thienopyridine derivatives?

  • Methodological Answer :

  • Comparative SAR Studies : Tabulate substituent effects (e.g., methyl vs. phenyl groups) on bioactivity (Table 1) :
Compound SubstituentsAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
Tetramethyl-thieno[2,3-c]pyridine0.4512.3
Phenyl-substituted analog1.2025.6
  • Experimental Replication : Standardize assay protocols (e.g., MTT for cytotoxicity, broth microdilution for antimicrobial activity) to minimize variability .

Q. What strategies are effective for optimizing yield in large-scale synthesis?

  • Methodological Answer :

  • Flow Chemistry : Reduces reaction time and improves heat transfer for exothermic steps .
  • Recrystallization Optimization : Use mixed solvents (e.g., ethyl acetate/hexane) to enhance crystal purity .
  • Process Analytical Technology (PAT) : In-line monitoring with FTIR or Raman spectroscopy detects intermediates in real-time .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to enzymes (e.g., kinase ATP-binding pockets) using AutoDock Vina or Schrödinger Suite .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
  • QSAR Models : Corolate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC₅₀ values .

Key Challenges and Future Directions

  • Data Gaps : Limited in vivo pharmacokinetic data necessitates radiolabeling studies (³H or ¹⁴C isotopes) to track absorption/distribution .
  • Mechanistic Ambiguities : Use knockout cell lines (e.g., CRISPR-Cas9) to validate target engagement in disease models .

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